molecular formula C12H13N3O2 B1444769 ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate CAS No. 648430-85-7

ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1444769
CAS No.: 648430-85-7
M. Wt: 231.25 g/mol
InChI Key: ZDYNKUMTNKZJGQ-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate (CAS: 648430-85-7) is a triazole derivative characterized by a benzyl substituent at position 5 and an ethyl ester group at position 3 of the 1,2,4-triazole ring. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 243.25 g/mol. The compound is synthesized via a multi-step procedure involving the reaction of 3-aminopyridine with ethyl-2-chloroacetoacetate, followed by cyclization with phenyl acetyl chloride in toluene under reflux conditions .

Properties

IUPAC Name

ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYNKUMTNKZJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648430-85-7
Record name ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
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Preparation Methods

Key Reaction Steps:

This method yields this compound as a white powder with a high yield of approximately 81% and a melting point of 150–152°C.

Detailed Reaction Conditions and Procedure

Step Reagents and Conditions Description
1 Acyl hydrazide (benzyl-substituted) (25.0 mmol) + Ethyl 2-ethoxy-2-iminoacetate hydrochloride (25.0 mmol) + Triethylamine (30.3 mmol) in anhydrous ethanol (50 ml) Stir at room temperature for 12 hours to form ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate
2 Filter intermediate, wash with ethanol, disperse in diphenyl ether (Ph2O, 50 ml) Heat to reflux for 1 minute to induce cyclization
3 Cool to 40°C, filter, wash crude product with hexane Recrystallize from toluene (PhMe) to yield pure this compound

Mechanistic Insights

The cyclization involves nucleophilic attack of the hydrazide nitrogen on the imino group of ethyl 2-ethoxy-2-iminoacetate, followed by ring closure to form the 1,2,4-triazole ring. The benzyl substituent is introduced via the acyl hydrazide precursor, enabling selective substitution at the 5-position of the triazole ring. The ethyl ester group at the 3-position is retained from the ethyl 2-ethoxy-2-iminoacetate reagent.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Acyl hydrazide cyclization Benzyl acyl hydrazide + Ethyl 2-ethoxy-2-iminoacetate hydrochloride Triethylamine, EtOH, Ph2O reflux RT 12 h + reflux 1 min 81 High yield, straightforward, scalable
CuAAC (for related 1,2,3-triazoles) Benzyl azide + Ethyl cyanoacetate Copper(I) catalyst Mild, catalytic N/A for 1,2,4-triazole Not typical for 1,2,4-triazole
Alkylation of methyl triazole ester Methyl 1,2,4-triazole-3-carboxylate + Benzyl halide Base, solvent Mild heating Variable More suited for 1-substitution

Research Findings and Industrial Relevance

The acyl hydrazide cyclization approach has been demonstrated to be efficient for gram-scale synthesis, making it suitable for industrial applications. The method allows for the preparation of a wide variety of 3(5)-substituted 1,2,4-triazole derivatives with good yields (35–89%) and high purity, facilitating further functionalization and application in drug discovery and agrochemical development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced triazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in the study of biological processes and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate with structurally related triazole derivatives, focusing on substituents, synthesis, and physicochemical properties.

Key Observations:

Substituent Effects on Physical Properties :

  • The sodium salt derivative (C₁₀H₈N₃NaO₂) exhibits a lower melting point (105–106°C) compared to the methyl ester analog (185–186°C), likely due to ionic interactions in the sodium salt reducing lattice stability .
  • Bulky substituents (e.g., benzyl, pyridinyl) generally lower melting points compared to smaller groups (e.g., methyl), as seen in pyridin-2-yl (163–164°C) vs. methyl (185–186°C) derivatives .

Synthesis Yields :

  • The sodium salt (93% yield) and methyl ester (88% yield) demonstrate high synthetic efficiency, while pyridinyl-substituted derivatives show moderate yields (68–82%) due to steric and electronic challenges during cyclization .
  • The target compound’s synthesis involves a multi-step route with phenyl acetyl chloride, but yield data is unspecified .

Functional Group Impact: Benzyl Group: Enhances lipophilicity and may improve membrane permeability, making the compound a candidate for hydrophobic interaction-driven applications (e.g., drug delivery) .

Ethyl 5-(trifluoromethyl)phenyl derivatives (e.g., C₁₂H₁₀F₃N₃O₂) highlight the role of electron-deficient groups in enhancing binding affinity to biological targets .

Research Findings and Challenges

  • Synthetic Flexibility : Ethyl 5-substituted triazoles are typically synthesized via cyclocondensation of hydrazides with ethyl carbethoxyformimidate, but the benzyl derivative requires specialized reagents (e.g., phenyl acetyl chloride) .
  • Structural Characterization : NMR data for sodium 5-benzyl derivatives confirm the benzyl proton resonance at δ 3.91 ppm (singlet) and NH broadening at δ 13.80 ppm, consistent with triazole ring protonation .
  • Regulatory Considerations: Some triazole derivatives (e.g., ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl analogs) are classified as carcinogenic (Carc. 1B), underscoring the need for rigorous safety profiling of new analogs .

Biological Activity

Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is a compound from the triazole family known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

This compound features a five-membered triazole ring with a benzyl group at the 5-position and an ethyl ester at the 3-position. Its molecular formula is C12H14N4O2C_{12}H_{14}N_4O_2, and it appears as a white crystalline solid with a melting point of approximately 150–152°C. The unique structural aspects contribute to its lipophilicity and biological activity .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, studies have shown that compounds within this class can effectively combat strains such as Mycobacterium smegmatis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

2. Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory markers such as TNF-α and IL-6. It has been shown to reduce oxidative stress mediators like nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS) .

Case Study: Inhibition of Inflammatory Markers

In vitro studies revealed that derivatives of this compound significantly reduced the levels of inflammatory cytokines in activated macrophages. The IC50 values for TNF-α inhibition were observed to be around 0.84 µM, indicating potent anti-inflammatory activity .

3. Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. This compound showed cytotoxic effects against various cancer cell lines, including chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB). The MTT assay indicated a dose-dependent cytotoxicity with low toxicity levels compared to standard chemotherapeutics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
K562 (Chronic Myeloid)15
CCRF-SB (Acute Lymphoblastic)18

The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:

  • Antimicrobial Action : Disruption of microbial cell wall synthesis.
  • Anti-inflammatory Action : Modulation of signaling pathways involved in inflammation.
  • Anticancer Action : Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.

Q & A

Q. What are the common synthetic routes for ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or alkylation. One method involves reacting acylhydrazides with ethyl carbethoxyformimidate under reflux in ethanol, achieving cyclization to form the triazole core . Alternatively, alkylation of preformed triazole derivatives (e.g., ethyl 1-benzyl-5-oxo-1,2,4-triazole-3-carboxylate) with phenacyl bromides in the presence of K₂CO₃ in DMF yields substituted derivatives . Solvent choice (e.g., DMF for alkylation) and stoichiometric ratios (1.2:1 bromoketone:triazole) critically affect yield. Purification via column chromatography with gradients like cyclohexane/EtOAc (6:4) is standard .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) with software suites like SHELXL is used to resolve bond lengths, angles, and hydrogen bonding. For example, intermolecular N–H⋯O hydrogen bonds and dihedral angles between aromatic rings (e.g., 84.59° in ethyl 4-benzamido-5-phenyl derivatives) are quantified to confirm structural integrity . ORTEP-3 visualizes thermal ellipsoids, ensuring accurate atomic displacement parameters.

Q. What safety precautions are recommended for handling this compound?

While classified as non-hazardous in some safety sheets , general precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/ingestion. In case of skin contact, wash with water for 15 minutes . Store in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

Systematic optimization via Design of Experiments (DoE) is recommended. For example, substituting benzyl groups with pyridinyl moieties (e.g., ethyl 5-(pyridin-2-yl)-1H-triazole-3-carboxylate) requires adjusting reaction time (14–16 hours) and temperature (80–100°C in DMF) to accommodate steric and electronic effects . Catalysts like K₂CO₃ or Cs₂CO₃ may enhance nucleophilic substitution efficiency .

Q. How are contradictions in NMR and XRD data resolved for tautomeric forms of 1,2,4-triazoles?

Tautomerism (e.g., 1H vs. 2H-triazole forms) can cause discrepancies in NMR peak assignments. Use 2D NMR (e.g., HSQC, HMBC) to correlate proton and carbon signals. For instance, the singlet at δ 13.80 ppm in 1^1H NMR (DMSO-d₆) confirms the NH proton in sodium 5-benzyl-1H-triazole-3-carboxylate, while XRD confirms the dominant tautomer via N–H bond lengths .

Q. What strategies are employed to validate crystallographic data against potential overinterpretation?

Tools like PLATON check for missed symmetry, twinning, or disorder. For example, hydrogen-bonding patterns in ethyl 4-benzamido-5-phenyl derivatives are analyzed via graph set notation (e.g., S(6) motifs) to confirm supramolecular consistency . R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) ensure model accuracy .

Q. How is this compound utilized in designing adenosine receptor ligands?

The triazole core serves as a bioisostere for purine scaffolds. Derivatives like 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-ones are synthesized by reacting ethyl 5-oxo-triazole-3-carboxylates with α-bromoketones. These compounds exhibit nanomolar affinity for A₁/A₂ₐ receptors, validated via radioligand binding assays .

Methodological Tables

Table 1: Key Reaction Parameters for Alkylation of Triazole Derivatives

ParameterOptimal ConditionImpact on Yield
SolventDMF↑ Reactivity
BaseK₂CO₃↑ Nucleophilicity
Temperature80–100°C↑ Conversion
Reaction Time14–16 h↑ Completeness

Table 2: Crystallographic Validation Metrics for a Representative Derivative

MetricValueAcceptable Range
R-factor0.049<0.05
C–C Bond Length1.526 Å1.50–1.54 Å
Dihedral Angle84.59°±5° from model

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate

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